molecular formula C18H21N5O2 B2928883 N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide CAS No. 2361697-24-5

N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide

Cat. No.: B2928883
CAS No.: 2361697-24-5
M. Wt: 339.399
InChI Key: RKVMVVAMPMRHTQ-UHFFFAOYSA-N
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Description

N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, followed by the formation of the piperidine ring These intermediates are then coupled with a phenyl group through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenyl group contributes to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenyl structure but different functional groups.

    1,3,2-Dioxaborolane: A compound with a similar ring structure but different chemical properties.

Uniqueness

N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide stands out due to its unique combination of a triazole ring, piperidine ring, and phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)20-14-9-7-13(8-10-14)18(25)23-11-5-4-6-15(23)17-19-12(2)21-22-17/h3,7-10,15H,1,4-6,11H2,2H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVMVVAMPMRHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCN2C(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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